7-Bromo-2-methylbenzo[d]thiazole
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Overview
Description
7-Bromo-2-methylbenzo[d]thiazole is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 2nd position on the benzothiazole ring.
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
It’s known that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . Thiazole derivatives have been found to inhibit these quorum sensing pathways .
Result of Action
Certain thiazole derivatives have shown promising quorum-sensing inhibitory activities . For instance, they have been found to inhibit the growth of bacteria and show moderate anti-biofilm formation .
Action Environment
It’s known that the action of thiazole derivatives can be influenced by factors such as nutrient availability and defense mechanisms .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Cellular Effects
Thiazole derivatives have been reported to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Studies on thiazole derivatives have shown that they can have different effects at different dosages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methylbenzo[d]thiazole typically involves the bromination of 2-methylbenzo[d]thiazole. One common method is the reaction of 2-methylbenzo[d]thiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-methylbenzo[d]thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-methylbenzo[d]thiazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzo[d]thiazoles.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include 2-methylbenzo[d]thiazole.
Scientific Research Applications
7-Bromo-2-methylbenzo[d]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It serves as a probe for studying biological processes and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzo[d]thiazole: Lacks the bromine atom, leading to different reactivity and applications.
7-Chloro-2-methylbenzo[d]thiazole: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and biological activity.
2-Methylbenzothiazole: A simpler structure without the bromine substitution, used in different contexts.
Uniqueness
7-Bromo-2-methylbenzo[d]thiazole is unique due to the presence of the bromine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in the synthesis of complex molecules for various applications .
Properties
IUPAC Name |
7-bromo-2-methyl-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKLNTXDNWKVPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40701428 |
Source
|
Record name | 7-Bromo-2-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40701428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110704-32-0 |
Source
|
Record name | 7-Bromo-2-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40701428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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